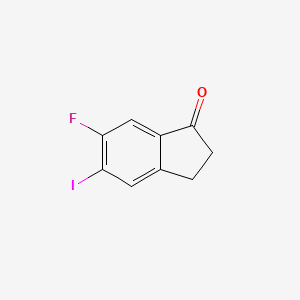
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6FIO. It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentene ring. The presence of both fluorine and iodine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the indanone core, followed by the introduction of fluorine and iodine substituents. For example, the synthesis might begin with the cyclization of a suitable precursor, such as 4-nitro-3-phenylbutanoic acid, to form nitromethylindanone. This intermediate can then be reduced and further functionalized to introduce the fluorine and iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Aplicaciones Científicas De Investigación
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction of small molecules with biological targets.
Industrial Applications: The compound is also used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to changes in its conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-2,3-dihydro-1H-inden-1-one
- 6-Bromo-2,3-dihydro-1H-inden-1-one
- 6-Methoxy-2,3-dihydro-1H-inden-1-one
- 6-Chloro-2,3-dihydro-1H-inden-1-one
Uniqueness
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is unique due to the simultaneous presence of both fluorine and iodine atoms. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H6FIO |
|---|---|
Peso molecular |
276.05 g/mol |
Nombre IUPAC |
6-fluoro-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 |
Clave InChI |
VWXXZGKPJGOTQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=CC(=C(C=C21)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)


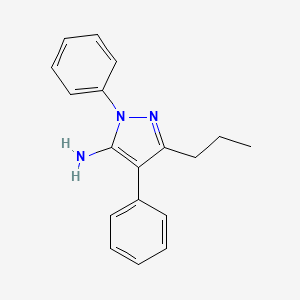
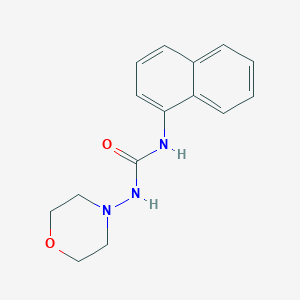



![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)

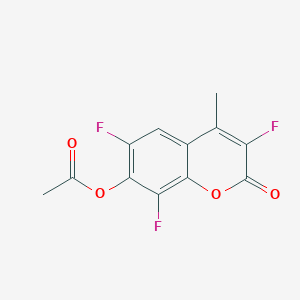
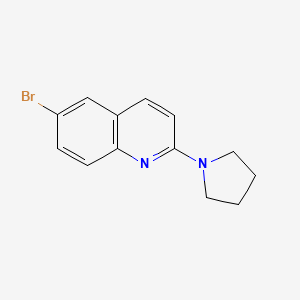

![Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846165.png)
